molecular formula C19H20N6O B033436 Imidocarb CAS No. 27885-92-3

Imidocarb

Cat. No.: B033436
CAS No.: 27885-92-3
M. Wt: 348.4 g/mol
InChI Key: SCEVFJUWLLRELN-UHFFFAOYSA-N
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Description

Imidocarb is a urea derivative used primarily in veterinary medicine as an antiprotozoal agent. It is effective against infections caused by Babesia and other parasites. The compound is known for its ability to treat and prevent diseases such as babesiosis and anaplasmosis in animals .

Mechanism of Action

Target of Action

Imidocarb is a carbanilide derivative with antiprotozoal activity . It is primarily used in veterinary medicine for the treatment of infections with parasites such as Babesia and other protozoa . The primary targets of this compound are these protozoan parasites, particularly those that cause babesiosis .

Mode of Action

Biochemical Pathways

This compound’s action against the parasites affects the biochemical pathways related to the production and utilization of polyamines and the entry of inositol into the erythrocytes . By interfering with these pathways, this compound disrupts the normal functioning of the parasites, leading to their eventual death .

Pharmacokinetics

It is generally accepted that this compound is administered as the dipropionate salt and is usually given by subcutaneous or intramuscular injection . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in the death of the targeted parasites, thereby treating the infection . It has been observed that this compound can cause alterations in the number and size of nuclei and changes in the morphology of the cytoplasm of the parasites . These changes disrupt the normal functioning of the parasites and lead to their death .

Biochemical Analysis

Cellular Effects

Imidocarb has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to treat dogs naturally infected with the Babesia microti-like piroplasm, where it was found to reduce clinical signs and laboratory abnormalities . It has also been shown to have a curative effect on rats with experimental Trypanosoma brucei infection .

Molecular Mechanism

It is believed to interfere with the production and/or utilization of polyamines, or prevent the entry of inositol into the erythrocyte containing the parasite .

Temporal Effects in Laboratory Settings

In a study assessing the safety and tolerance of this compound in dogs naturally infected with Babesia microti-like piroplasm, it was observed that clinical signs were mostly reduced by Day 45 of treatment, and by Day 90, practically all dogs were clinically healthy . Over the course of a year, clinical relapse was observed in some dogs treated with this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in a study on dogs naturally infected with Babesia microti-like piroplasm, this compound was administered at a dose of 5 mg/kg subcutaneously, with two doses given 14 days apart . This dosage was found to be effective in reducing clinical signs and laboratory abnormalities .

Metabolic Pathways

It is known that this compound is poorly absorbed after oral administration to rats, and significant residue levels were found in the liver and kidney following daily oral administration of 5 mg/kg bw/day this compound to dogs and Patas monkeys .

Transport and Distribution

This compound is usually administered as the dipropionate salt by subcutaneous or intramuscular injection . Following administration, absorption of the dose is rapid, with mean peak blood concentrations occurring 1 hour after dosing . More than 70% of the administered radioactivity was bound to plasma proteins .

Subcellular Localization

It is known that this compound is poorly absorbed after oral administration to rats, and significant residue levels were found in the liver and kidney following daily oral administration of 5 mg/kg bw/day this compound to dogs and Patas monkeys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of imidocarb involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques and catalysts helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Imidocarb undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group in the intermediate stages can be reduced to an amino group using hydrogenation.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Palladium on carbon and hydrogen gas are used for reduction reactions.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its hydrochloride and dipropionate salts .

Scientific Research Applications

Imidocarb has a wide range of applications in scientific research:

Comparison with Similar Compounds

Imidocarb is compared with other antiprotozoal agents such as atovaquone and buparvaquone:

    Atovaquone: Used in combination with azithromycin for treating protozoal infections. It has a different mechanism of action, targeting the mitochondrial electron transport chain.

    Buparvaquone: Another antiprotozoal agent used in combination with azithromycin. It also targets the mitochondrial electron transport chain but has a different chemical structure.

This compound is unique in its ability to block nutrient entry into the parasite, making it effective against a wide range of protozoal infections .

Similar Compounds

This compound stands out due to its unique mechanism of action and its effectiveness in veterinary medicine .

Properties

IUPAC Name

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEVFJUWLLRELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5318-76-3 (di-hydrochloride)
Record name Imidocarb [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923
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DSSTOX Substance ID

DTXSID0048345
Record name Imidocarb
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27885-92-3
Record name Imidocarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27885-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Imidocarb [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidocarb
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11521
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Record name Imidocarb
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Record name Imidocarb
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Record name IMIDOCARB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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